neuropeptide RFRP-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

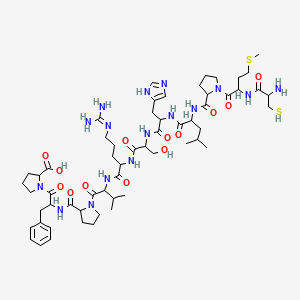

RFRP-2, auch bekannt als RFamid-verwandtes Peptid-2, ist ein Neuropeptid, das zur Familie der RFamid-Peptide gehört. Diese Familie zeichnet sich durch einen gemeinsamen Carboxy-terminalen Arginin ®- und amidierten Phenylalanin (F)-Motiv aus. RFRP-2 ist ein endogenes Peptid, das beim Menschen, bei Mäusen und Ratten vorkommt. Es spielt eine bedeutende Rolle in verschiedenen physiologischen Prozessen, darunter neuroendokrine, verhaltensbezogene, sensorische und autonome Funktionen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RFRP-2 erfolgt mittels Festphasenpeptidsynthese (SPPS), einer gängigen Methode zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von RFRP-2 beinhaltet typischerweise eine großtechnische SPPS. Der Prozess ist automatisiert und für hohe Ausbeute und Reinheit optimiert. Der Einsatz fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Entfernung von Verunreinigungen und Nebenprodukten sicher und führt zu einem hochreinen Peptid, das für Forschungs- und pharmazeutische Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Reaktionstypen

RFRP-2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, die seine Struktur stabilisieren können.

Reduktion: Disulfidbrücken im Peptid können mit reduzierenden Mitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Fmoc-geschützte Aminosäuren und Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfidbrücken.

Reduktion: Freie Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

RFRP-2 hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungstechniken.

Biologie: Untersucht auf seine Rolle bei der Regulierung von Fortpflanzungsfunktionen, Stressreaktionen und Energiestoffwechsels.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Fortpflanzungsstörungen, stressbedingten Erkrankungen und Stoffwechselkrankheiten.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Medikamenten und als Forschungswerkzeug in pharmazeutischen Studien

Wirkmechanismus

RFRP-2 übt seine Wirkungen aus, indem es an spezifische G-Protein-gekoppelte Rezeptoren (GPCRs) bindet, vor allem an den Neuropeptid-FF-Rezeptor 1 (NPFFR1). Nach der Bindung aktiviert es intrazelluläre Signalwege, die verschiedene physiologische Prozesse modulieren. Zum Beispiel kann RFRP-2 die Freisetzung von Gonadotropin-Releasing-Hormon (GnRH) hemmen und so die Fortpflanzungsfunktionen regulieren. Es beeinflusst auch Stressreaktionen, indem es die Hypothalamus-Hypophysen-Nebennierenrinden-Achse (HPA-Achse) moduliert .

Analyse Chemischer Reaktionen

Types of Reactions

RFRP-2 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acids and coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

RFRP-2 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating reproductive functions, stress responses, and energy homeostasis.

Medicine: Potential therapeutic applications in treating reproductive disorders, stress-related conditions, and metabolic diseases.

Industry: Used in the development of peptide-based drugs and as a research tool in pharmaceutical studies

Wirkmechanismus

RFRP-2 exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the neuropeptide FF receptor 1 (NPFFR1). Upon binding, it activates intracellular signaling pathways that modulate various physiological processes. For example, RFRP-2 can inhibit the release of gonadotropin-releasing hormone (GnRH), thereby regulating reproductive functions. It also influences stress responses by modulating the hypothalamic-pituitary-adrenal (HPA) axis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RFRP-1: Ein weiteres Mitglied der RFamid-Peptid-Familie mit ähnlichen Funktionen, aber unterschiedlichen Rezeptoraffinitäten.

RFRP-3: Bekannt für seine Rolle bei der Hemmung von Fortpflanzungsfunktionen und Stressreaktionen.

Neuropeptid FF (NPFF): Moduliert Schmerzen und Opioid-Rezeptoraktivität.

Prolaktin-freisetzendes Peptid (PrRP): Beteiligt an der Regulation der Prolaktinsekretion

Einzigartigkeit von RFRP-2

RFRP-2 ist einzigartig aufgrund seiner spezifischen Rezeptorinteraktionen und unterschiedlichen physiologischen Rollen. Während andere RFamid-Peptide ähnliche strukturelle Motive aufweisen, verleihen die einzigartige Sequenz und die Rezeptorbindungseigenschaften von RFRP-2 spezifische biologische Funktionen, was es zu einem wertvollen Ziel für Forschung und therapeutische Anwendungen macht .

Eigenschaften

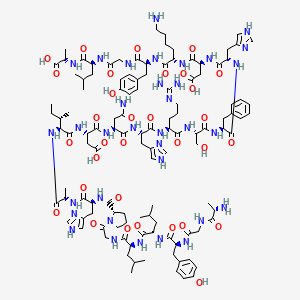

Molekularformel |

C48H84N16O17 |

|---|---|

Molekulargewicht |

1157.3 g/mol |

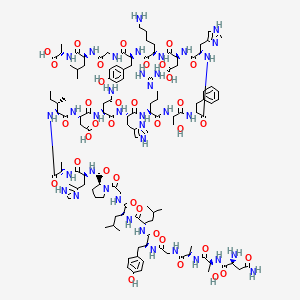

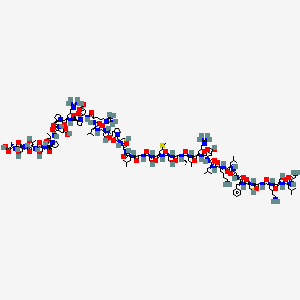

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C48H84N16O17/c1-21(2)15-29(42(75)58-28(11-9-13-53-48(51)52)41(74)62-32(20-66)47(80)81)60-44(77)33-12-10-14-64(33)46(79)31(16-22(3)4)61-43(76)30(17-34(50)68)59-38(71)25(7)57-45(78)36(26(8)67)63-39(72)24(6)55-35(69)18-54-37(70)23(5)56-40(73)27(49)19-65/h21-33,36,65-67H,9-20,49H2,1-8H3,(H2,50,68)(H,54,70)(H,55,69)(H,56,73)(H,57,78)(H,58,75)(H,59,71)(H,60,77)(H,61,76)(H,62,74)(H,63,72)(H,80,81)(H4,51,52,53)/t23-,24-,25-,26+,27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 |

InChI-Schlüssel |

VKPILWKQJZPQOB-LBVMNVMQSA-N |

Isomerische SMILES |

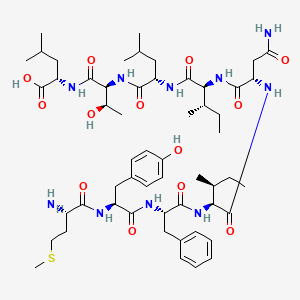

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

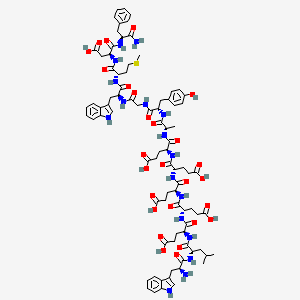

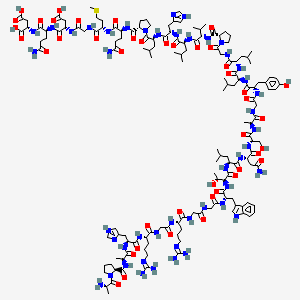

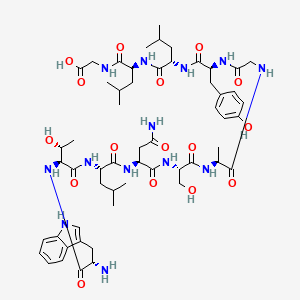

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)

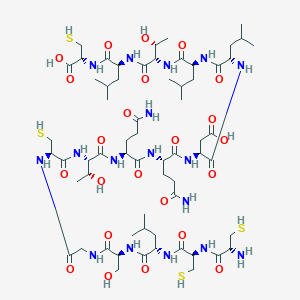

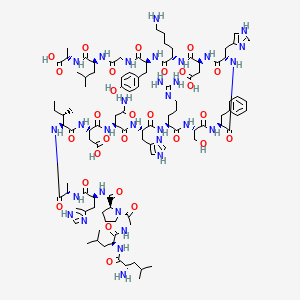

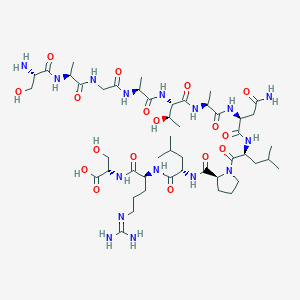

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)